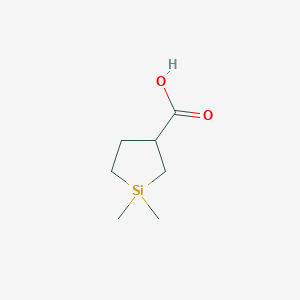
1,1-Dimethylsilolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylsilolane-3-carboxylic acid is an organosilicon compound characterized by a silolane ring structure with two methyl groups attached to the silicon atom and a carboxylic acid functional group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethylsilolane-3-carboxylic acid can be synthesized through several methods. One common approach involves the hydrosilylation of an appropriate alkene with a silane precursor, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically require a catalyst, such as platinum or rhodium complexes, and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Additionally, purification steps such as distillation or crystallization may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethylsilolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives, such as carboxylates or esters.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The silolane ring can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Carboxylates, esters, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted silolane derivatives.
Scientific Research Applications
1,1-Dimethylsilolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of silane-based compounds and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry and its interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1-dimethylsilolane-3-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the silolane ring provides a unique framework for binding to specific receptors or enzymes. These interactions can modulate biological activity and influence the compound’s effects in different applications.
Comparison with Similar Compounds
1,1-Dimethylsilolane-3-alcohol: Similar in structure but with an alcohol group instead of a carboxylic acid.
1,1-Dimethylsilolane-3-amine: Contains an amine group, offering different reactivity and applications.
1,1-Dimethylsilolane-3-ester: An ester derivative with distinct chemical properties.
Uniqueness: 1,1-Dimethylsilolane-3-carboxylic acid is unique due to its combination of a silolane ring and a carboxylic acid group, which imparts specific reactivity and stability. This makes it a versatile compound for various applications in synthesis, research, and industry.
Properties
IUPAC Name |
1,1-dimethylsilolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-10(2)4-3-6(5-10)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGIOYSEHUTRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2828840.png)
![5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2828841.png)

![3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine](/img/structure/B2828845.png)
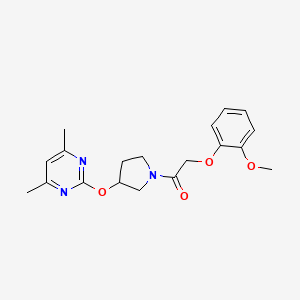
![(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone](/img/structure/B2828848.png)
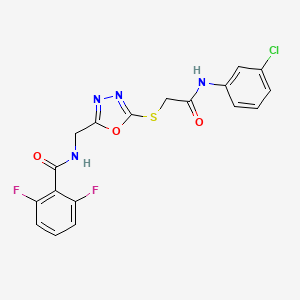
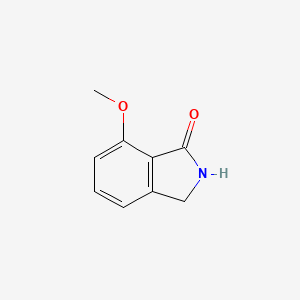
![N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2828853.png)
![3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2828854.png)
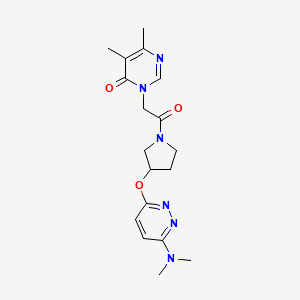
![7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2828858.png)
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2828860.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2828861.png)
